molecular formula C25H23N3O B3680582 N-[4-(cyanomethyl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide

N-[4-(cyanomethyl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide

Cat. No.: B3680582
M. Wt: 381.5 g/mol
InChI Key: BJVSVUBVAHJRPL-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a cyanomethyl group and a dihydroisoquinolinylmethyl substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-cyanomethylbenzoyl chloride with an appropriate amine to form the benzamide core.

    Introduction of the Dihydroisoquinolinylmethyl Group: The next step involves the alkylation of the benzamide core with a dihydroisoquinoline derivative under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide core or the dihydroisoquinolinylmethyl group are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanophenyl)benzamide: This compound shares the benzamide core but lacks the dihydroisoquinolinylmethyl group.

    N1-[4-(cyanomethyl)phenyl]-4-chlorobenzamide: Similar structure with a chlorobenzamide group instead of the dihydroisoquinolinylmethyl group.

Uniqueness

N-[4-(cyanomethyl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide is unique due to the presence of both the cyanomethyl and dihydroisoquinolinylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c26-15-13-19-7-11-24(12-8-19)27-25(29)22-9-5-20(6-10-22)17-28-16-14-21-3-1-2-4-23(21)18-28/h1-12H,13-14,16-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVSVUBVAHJRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202090
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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